molecular formula C11H11F3O3 B1647045 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid CAS No. 17432-00-7

2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid

Cat. No.: B1647045
CAS No.: 17432-00-7
M. Wt: 248.2 g/mol
InChI Key: DRROMOGOGUVQOW-UHFFFAOYSA-N
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Description

2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid is an organic compound with the molecular formula C11H11F3O3 and a molecular weight of 248.2 g/mol . This compound is characterized by the presence of a trifluoromethyl group attached to a phenoxy ring, which imparts unique chemical properties. It is primarily used in research settings and has various applications in chemistry and biology.

Scientific Research Applications

2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis to create various derivatives and study reaction mechanisms.

    Biology: Employed in biochemical assays and studies involving enzyme interactions and metabolic pathways.

    Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

    Industry: Utilized in the development of new materials and chemical processes.

Future Directions

Trifluoromethylpyridines and their derivatives, which include “2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid”, are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of these compounds will be discovered in the future .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid typically involves multiple steps. One common method includes the reaction of trifluoromethylphenol with a suitable alkylating agent under basic conditions to form the phenoxy intermediate. This intermediate is then reacted with a propanoic acid derivative to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of functionalized derivatives .

Mechanism of Action

The mechanism of action of 2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity and stability, allowing it to interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to specific physiological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid is unique due to its specific combination of a trifluoromethyl group and a phenoxy ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications .

Properties

IUPAC Name

2-methyl-2-[3-(trifluoromethyl)phenoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O3/c1-10(2,9(15)16)17-8-5-3-4-7(6-8)11(12,13)14/h3-6H,1-2H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRROMOGOGUVQOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=CC(=C1)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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